2-(piperazin-1-yl)quinazolin-4(3H)-one dihydrochloride
Overview
Description
2-(piperazin-1-yl)quinazolin-4(3H)-one dihydrochloride is a chemical compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperazin-1-yl)quinazolin-4(3H)-one dihydrochloride typically involves the reaction of quinazoline derivatives with piperazine. One common method includes the following steps:
Starting Material: The synthesis begins with a quinazoline derivative, such as 2-chloroquinazoline.
Reaction with Piperazine: The quinazoline derivative is reacted with piperazine in the presence of a base, such as potassium carbonate, to form the desired product.
Purification: The product is then purified using techniques like recrystallization or column chromatography.
Formation of Dihydrochloride Salt: The final step involves converting the product into its dihydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(piperazin-1-yl)quinazolin-4(3H)-one dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, especially at the quinazoline ring.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Condensation Reactions: The compound can form condensation products with other molecules, expanding its chemical versatility.
Common Reagents and Conditions
Bases: Potassium carbonate, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Solvents: Dimethyl sulfoxide (DMSO), ethanol, methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted quinazoline derivatives.
Scientific Research Applications
2-(piperazin-1-yl)quinazolin-4(3H)-one dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(piperazin-1-yl)quinazolin-4(3H)-one dihydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines: These compounds are similar in structure and have shown potent inhibitory activity against p21-activated kinase 4 (PAK4).
6-Chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(4-(3-methoxyphenyl)piperazin-1-yl)quinazolin-4-amine: Another related compound with significant biological activity.
Uniqueness
2-(piperazin-1-yl)quinazolin-4(3H)-one dihydrochloride stands out due to its specific structure, which allows for unique interactions with molecular targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
2-piperazin-1-yl-3H-quinazolin-4-one;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O.2ClH/c17-11-9-3-1-2-4-10(9)14-12(15-11)16-7-5-13-6-8-16;;/h1-4,13H,5-8H2,(H,14,15,17);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWKGYRYZWMKAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3C(=O)N2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.